molecular formula C14H14F2N4O2S B2469774 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1396747-27-5

2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2469774
CAS No.: 1396747-27-5
M. Wt: 340.35
InChI Key: WMCOJUJEVCYPOD-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a pyrimidine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-keto acids.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyrimidine ring.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the fluorinated aromatic compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorinated aromatic ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine moiety.

Scientific Research Applications

2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleotide-binding sites, while the sulfonamide group can interact with enzyme active sites. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide: shares similarities with other sulfonamide-containing compounds and pyrimidine derivatives.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features and biological activities.

    Fluorinated Aromatics: Compounds with fluorinated aromatic rings, such as 2,4-difluorobenzene, exhibit similar chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of fluorinated aromatic rings, a pyrimidine moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Biological Activity

2,4-Difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a fluorinated aromatic ring, a pyrimidine moiety, and a sulfonamide group. This structural arrangement is believed to contribute to its pharmacological properties.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group can interact with enzyme active sites, inhibiting their activity.
  • Receptor Modulation : The pyrimidine moiety may bind to nucleotide-binding sites, influencing cellular signaling pathways.

Antidiabetic Potential

Research has indicated that this compound may serve as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In vitro studies have shown that it exhibits potent inhibitory activity against DPP-IV with an IC50 value in the low nanomolar range (13 nM) . This suggests potential applications in the treatment of type 2 diabetes.

Anticancer Activity

Preliminary studies have also pointed towards cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant activity against colon carcinoma cells . Further investigations are necessary to elucidate its efficacy across different cancer types.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly impact biological activity. For example:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and can improve binding affinity to target enzymes.
  • Pyrrolidine Substitution : Variations in the pyrrolidine ring can alter pharmacokinetic properties and selectivity towards specific biological targets.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • DPP-IV Inhibition Study :
    • Objective : To assess the inhibitory effect on DPP-IV.
    • Results : The compound exhibited high selectivity and potency with favorable pharmacokinetic properties in preclinical models .
  • Cytotoxicity Assessment :
    • Objective : To determine anticancer activity.
    • Results : Similar compounds showed promising results against various cancer cell lines, indicating potential therapeutic applications .

Data Tables

PropertyValue
IC50 against DPP-IV13 nM
SolubilityHigh
Oral BioavailabilityHigh
Plasma Protein BindingLow

Properties

IUPAC Name

2,4-difluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O2S/c15-10-3-4-13(12(16)7-10)23(21,22)19-11-8-17-14(18-9-11)20-5-1-2-6-20/h3-4,7-9,19H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCOJUJEVCYPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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